molecular formula C11H13F2NO B13676051 1-[4-(Difluoromethoxy)benzyl]azetidine

1-[4-(Difluoromethoxy)benzyl]azetidine

Cat. No.: B13676051
M. Wt: 213.22 g/mol
InChI Key: ZQXNFJOJYRHWSK-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)benzyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a benzyl moiety, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)benzyl]azetidine undergoes various types of chemical reactions due to the ring strain and the presence of reactive functional groups. Some common reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)benzyl]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify the structure and function of biomolecules. The difluoromethoxy group and the azetidine ring play crucial roles in determining the compound’s reactivity and interaction with target molecules .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

1-[[4-(difluoromethoxy)phenyl]methyl]azetidine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-9(3-5-10)8-14-6-1-7-14/h2-5,11H,1,6-8H2

InChI Key

ZQXNFJOJYRHWSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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